An In-Depth Technical Guide to the Synthesis and Structural Analysis of 4-Chloro Dasatinib
An In-Depth Technical Guide to the Synthesis and Structural Analysis of 4-Chloro Dasatinib
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and structural analysis of 4-Chloro Dasatinib, a chlorinated analog of the potent tyrosine kinase inhibitor, Dasatinib. This document details a feasible synthetic route, predicted and analogous structural analysis data from nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography, and explores the relevant biological signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, drug discovery, and development.
Introduction
Dasatinib is a multi-targeted kinase inhibitor approved for the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[1] It functions primarily by inhibiting the BCR-ABL fusion protein and SRC family kinases, thereby disrupting downstream signaling pathways that promote cell proliferation and survival.[2] 4-Chloro Dasatinib, a structural analog of Dasatinib, features an additional chlorine atom on the N-phenyl ring. This modification is anticipated to alter the compound's physicochemical properties, potency, and selectivity profile. This guide outlines a detailed methodology for the synthesis of 4-Chloro Dasatinib and a comprehensive approach to its structural characterization.
Synthesis of 4-Chloro Dasatinib
The synthesis of 4-Chloro Dasatinib can be achieved through a multi-step process adapted from established protocols for Dasatinib.[3][4][5] The key starting material is 2,4-dichloro-6-methylaniline, which distinguishes the synthesis from that of Dasatinib.
Proposed Synthetic Scheme
The proposed synthetic route involves the initial formation of a key thiazole intermediate, followed by coupling reactions to assemble the final molecule.
Caption: Proposed synthetic pathway for 4-Chloro Dasatinib.
Experimental Protocols
Step 1: Synthesis of 2-amino-N-(2,4-dichloro-6-methylphenyl)thiazole-5-carboxamide (Intermediate 2)
A detailed procedure for a similar intermediate, 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide, has been reported and can be adapted.[3][6][7][8]
-
Preparation of N-(2,4-dichloro-6-methylphenyl)-3-ethoxyacrylamide: To a cooled (0-5 °C) solution of 2,4-dichloro-6-methylaniline and pyridine in tetrahydrofuran (THF), slowly add 3-ethoxyacryloyl chloride. The reaction mixture is stirred and then worked up to yield the acrylamide derivative.
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Formation of the thiazole ring: The N-(2,4-dichloro-6-methylphenyl)-3-ethoxyacrylamide is treated with N-bromosuccinimide (NBS) in a mixture of dioxane and water, followed by the addition of thiourea and heating to facilitate the ring closure to form the desired 2-aminothiazole-5-carboxamide intermediate.[3]
Step 2: Synthesis of 2-((6-chloro-2-methylpyrimidin-4-yl)amino)-N-(2,4-dichloro-6-methylphenyl)thiazole-5-carboxamide (Intermediate 3)
-
To a solution of 2-amino-N-(2,4-dichloro-6-methylphenyl)thiazole-5-carboxamide and 4,6-dichloro-2-methylpyrimidine in THF, add a solution of sodium t-butoxide in THF slowly at a controlled temperature (10-20 °C).[3]
-
The reaction is stirred at room temperature and then quenched with hydrochloric acid. The resulting solid is collected by filtration, washed, and dried to give the desired product.[3]
Step 3: Synthesis of 4-Chloro Dasatinib
-
A mixture of 2-((6-chloro-2-methylpyrimidin-4-yl)amino)-N-(2,4-dichloro-6-methylphenyl)thiazole-5-carboxamide, 1-(2-hydroxyethyl)piperazine, and a suitable base such as diisopropylethylamine (DIPEA) in a solvent like dioxane is heated to reflux.[4]
-
After completion of the reaction, the mixture is cooled, and the product is isolated and purified, for example, by crystallization, to yield 4-Chloro Dasatinib.[4]
Structural Analysis
The structural elucidation of 4-Chloro Dasatinib relies on a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted NMR Data for 4-Chloro Dasatinib
| Nucleus | Predicted Chemical Shift (ppm) | Assignment |
| ¹H | 9.5 - 10.0 | Amide N-H |
| 8.0 - 8.5 | Thiazole C-H | |
| 7.0 - 7.5 | Aromatic C-H | |
| 6.0 - 6.5 | Pyrimidine C-H | |
| 3.5 - 4.0 | Piperazine and ethyl chain CH₂ | |
| 2.0 - 2.5 | Methyl groups | |
| ¹³C | 160 - 165 | Carbonyl (C=O) |
| 155 - 175 | Thiazole and Pyrimidine carbons | |
| 120 - 140 | Aromatic carbons | |
| 40 - 60 | Piperazine and ethyl chain carbons | |
| 15 - 25 | Methyl carbons |
Note: These are predicted values and may vary from experimental results.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The IUPAC name for 4-Chloro Dasatinib is N-(2,4-dichloro-6-methylphenyl)-2-((6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide, and its molecular formula is C₂₂H₂₅Cl₂N₇O₂S, with a molecular weight of 522.4 g/mol .[12] The fragmentation pattern is expected to be similar to that of Dasatinib, with characteristic losses of the side chains.[9][13][14][15]
Table 2: Predicted Mass Spectrometry Fragmentation for 4-Chloro Dasatinib
| m/z (predicted) | Proposed Fragment |
| 522.1 | [M+H]⁺ |
| 479.1 | Loss of -CH₂CH₂OH |
| 423.1 | Loss of the hydroxyethylpiperazine moiety |
| 353.1 | Cleavage of the amide bond (thiazole-pyrimidine fragment) |
| 199.0 | 2,4-dichloro-6-methylaniline fragment |
Note: The presence of two chlorine atoms will result in a characteristic isotopic pattern for chlorine-containing fragments.
X-ray Crystallography
Single-crystal X-ray diffraction would provide the most definitive structural information, including bond lengths, bond angles, and conformation in the solid state. While the crystal structure of 4-Chloro Dasatinib has not been reported, the crystal structures of Dasatinib in complex with its target kinases, such as ABL kinase, have been extensively studied (PDB IDs: 2GQG, 7N9G, 4XEY).[16][17] These structures reveal that Dasatinib binds to the ATP-binding site of the kinase domain. It is expected that 4-Chloro Dasatinib would adopt a similar binding mode, with the additional chlorine atom potentially forming new interactions or sterically influencing the binding conformation.
Signaling Pathways and Experimental Workflows
Biological Signaling Pathways
Dasatinib exerts its therapeutic effects by inhibiting key signaling pathways involved in cancer cell proliferation and survival.[4][12][18][19][20][21][22][23][24][25][26][27] The primary target is the BCR-ABL kinase, which is constitutively active in CML. Inhibition of BCR-ABL blocks downstream signaling through pathways such as RAS/MAPK, PI3K/AKT, and JAK/STAT.[2][3]
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